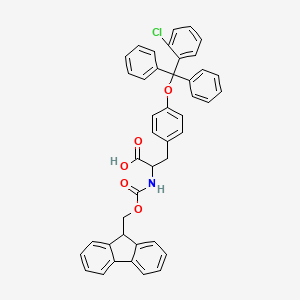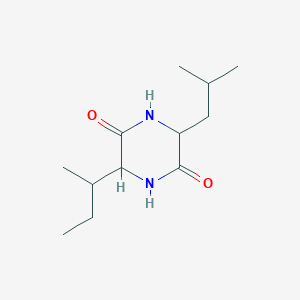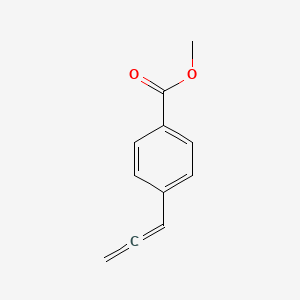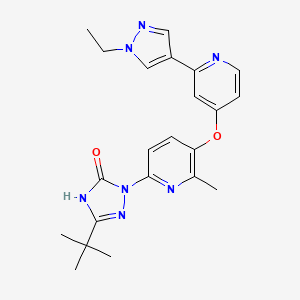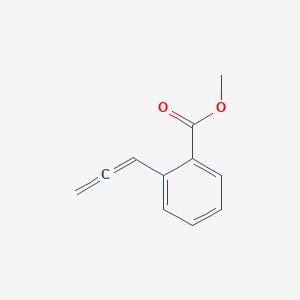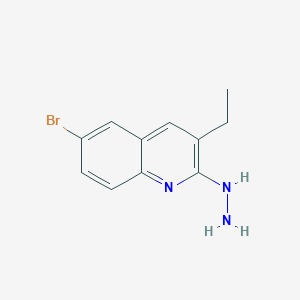![molecular formula C27H26BrNO7 B15145827 Rel-(1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide](/img/structure/B15145827.png)
Rel-(1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CMLD010509 is a small-molecule compound known for its potent inhibitory activity against the oncogenic translation program, particularly in multiple myeloma cells. It is a rocaglate natural product that has shown significant promise in scientific research due to its ability to selectively inhibit key oncoproteins such as MYC, MDM2, CCND1, MAF, and MCL-1 .
Métodos De Preparación
The synthesis of CMLD010509 involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The compound is typically synthesized through a customized process that involves the use of specific reagents and conditions. For example, the preparation method for in vivo formulations includes dissolving the compound in dimethyl sulfoxide, followed by the addition of polyethylene glycol 300, Tween 80, and deionized water .
Análisis De Reacciones Químicas
CMLD010509 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the structure of CMLD010509, potentially affecting its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, modifying its properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
CMLD010509 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used in studies related to the inhibition of translation initiation and the investigation of oncogenic pathways.
Biology: CMLD010509 is employed in research on multiple myeloma and other cancers, where it has shown efficacy in reducing tumor burden and inducing apoptosis in cancer cells
Mecanismo De Acción
CMLD010509 exerts its effects by inhibiting the oncogenic translation program, which is crucial for the growth and survival of multiple myeloma cells. The compound selectively depletes short-lived proteins that are key to cancer cell proliferation, such as MYC, MDM2, CCND1, MAF, and MCL-1. It achieves this through an eIF4E phosphorylation-independent mechanism, leading to the activation of caspase-3 and caspase-7 and inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
CMLD010509 is unique in its high specificity and potency as an inhibitor of the oncogenic translation program. Similar compounds include other rocaglate derivatives and inhibitors of translation initiation. CMLD010509 stands out due to its low IC50 values for multiple myeloma cell lines and its ability to induce apoptosis without significant cytotoxicity to normal cells . Other similar compounds include:
Rocaglamide: Another rocaglate derivative with similar inhibitory activity.
Silvestrol: A natural product that inhibits translation initiation but with different molecular targets.
Hippuristanol: An inhibitor of eIF4A, another component of the translation initiation complex.
CMLD010509’s unique mechanism of action and high specificity make it a promising candidate for further research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C27H26BrNO7 |
|---|---|
Peso molecular |
556.4 g/mol |
Nombre IUPAC |
(1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C27H26BrNO7/c1-33-18-13-19(34-2)23-20(14-18)36-27(16-9-11-17(28)12-10-16)22(15-7-5-4-6-8-15)21(25(31)29-35-3)24(30)26(23,27)32/h4-14,21-22,24,30,32H,1-3H3,(H,29,31)/t21-,22-,24-,26+,27+/m1/s1 |
Clave InChI |
VVCMGKRXILWBQB-PXIJUOARSA-N |
SMILES isomérico |
COC1=CC2=C(C(=C1)OC)[C@@]3([C@@H]([C@@H]([C@H]([C@@]3(O2)C4=CC=C(C=C4)Br)C5=CC=CC=C5)C(=O)NOC)O)O |
SMILES canónico |
COC1=CC2=C(C(=C1)OC)C3(C(C(C(C3(O2)C4=CC=C(C=C4)Br)C5=CC=CC=C5)C(=O)NOC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Aminopropyl)[3-(dimethylamino)propyl]methylamine](/img/structure/B15145752.png)
![1-methyl-6-(3-phenylprop-2-en-1-ylidene)-2H-imidazo[1,2-a][1,3]diazole-3,5-dione](/img/structure/B15145763.png)

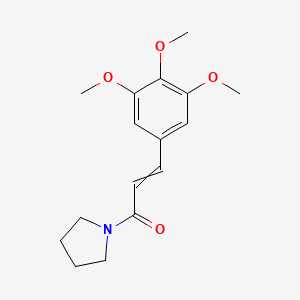

![3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B15145790.png)
